molecular formula C15H13Cl2NO3 B5714675 4-[5-(2,3-dichlorophenyl)-2-furoyl]morpholine

4-[5-(2,3-dichlorophenyl)-2-furoyl]morpholine

Cat. No. B5714675
M. Wt: 326.2 g/mol
InChI Key: APHXPCVPEFWMDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[5-(2,3-dichlorophenyl)-2-furoyl]morpholine, also known as DMF, is a chemical compound that has been widely used in scientific research. It belongs to the class of furoylmorpholine derivatives and has been found to possess various biological activities.

Mechanism of Action

4-[5-(2,3-dichlorophenyl)-2-furoyl]morpholine exerts its biological effects by modulating various signaling pathways. It has been shown to inhibit the activation of NF-κB by preventing the degradation of its inhibitor, IκBα. 4-[5-(2,3-dichlorophenyl)-2-furoyl]morpholine has also been found to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which regulates the expression of antioxidant and cytoprotective genes. 4-[5-(2,3-dichlorophenyl)-2-furoyl]morpholine has been shown to induce the expression of HO-1 by activating the Nrf2 pathway.
Biochemical and Physiological Effects:
4-[5-(2,3-dichlorophenyl)-2-furoyl]morpholine has been found to possess various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). 4-[5-(2,3-dichlorophenyl)-2-furoyl]morpholine has also been found to increase the levels of anti-inflammatory cytokines, such as IL-10. 4-[5-(2,3-dichlorophenyl)-2-furoyl]morpholine has been shown to reduce oxidative stress by increasing the levels of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT). 4-[5-(2,3-dichlorophenyl)-2-furoyl]morpholine has been found to inhibit the proliferation and induce the apoptosis of cancer cells.

Advantages and Limitations for Lab Experiments

4-[5-(2,3-dichlorophenyl)-2-furoyl]morpholine has several advantages for lab experiments. It is stable under normal laboratory conditions and can be easily synthesized in large quantities. 4-[5-(2,3-dichlorophenyl)-2-furoyl]morpholine is soluble in a wide range of solvents, which makes it easy to work with. However, 4-[5-(2,3-dichlorophenyl)-2-furoyl]morpholine has some limitations for lab experiments. It is a toxic compound and should be handled with care. 4-[5-(2,3-dichlorophenyl)-2-furoyl]morpholine can also interfere with some assays, such as those that rely on the detection of thiol groups.

Future Directions

For 4-[5-(2,3-dichlorophenyl)-2-furoyl]morpholine research include exploring its potential therapeutic applications in other diseases, such as cancer and neurodegenerative disorders. The development of more selective 4-[5-(2,3-dichlorophenyl)-2-furoyl]morpholine analogs could also improve its therapeutic efficacy and reduce its toxicity. Further studies are needed to elucidate the molecular mechanisms underlying the biological effects of 4-[5-(2,3-dichlorophenyl)-2-furoyl]morpholine.

Synthesis Methods

The synthesis of 4-[5-(2,3-dichlorophenyl)-2-furoyl]morpholine involves the reaction of 2,3-dichlorobenzoyl chloride with morpholine in the presence of a base. The resulting intermediate is then reacted with furfurylamine to yield 4-[5-(2,3-dichlorophenyl)-2-furoyl]morpholine. The purity of 4-[5-(2,3-dichlorophenyl)-2-furoyl]morpholine can be improved by recrystallization from ethanol.

Scientific Research Applications

4-[5-(2,3-dichlorophenyl)-2-furoyl]morpholine has been extensively studied for its potential therapeutic applications. It has been found to possess anti-inflammatory, antioxidant, and anti-cancer properties. 4-[5-(2,3-dichlorophenyl)-2-furoyl]morpholine has been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in inflammation and cancer. 4-[5-(2,3-dichlorophenyl)-2-furoyl]morpholine has also been found to induce the expression of heme oxygenase-1 (HO-1), an enzyme that has cytoprotective and anti-inflammatory effects.

properties

IUPAC Name

[5-(2,3-dichlorophenyl)furan-2-yl]-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13Cl2NO3/c16-11-3-1-2-10(14(11)17)12-4-5-13(21-12)15(19)18-6-8-20-9-7-18/h1-5H,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APHXPCVPEFWMDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=CC=C(O2)C3=C(C(=CC=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

47.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24792826
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

4-[5-(2,3-Dichlorophenyl)-2-furoyl]morpholine

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